

Application Note: Scale-Up Synthesis of 2,4-Difluoro-5-propoxyaniline

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Compound of Interest

Compound Name: 2,4-Difluoro-5-propoxyaniline

Cat. No.: B8161364

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Introduction and Strategic Overview

2,4-Difluoro-5-propoxyaniline (CAS: 1934940-57-4) is a highly valued fluorinated building block utilized in the development of advanced pharmaceutical APIs, particularly kinase inhibitors and agrochemical agents[1]. The strategic placement of fluorine atoms on the aniline core modulates the lipophilicity, metabolic stability, and pKa of the resulting drug candidates.

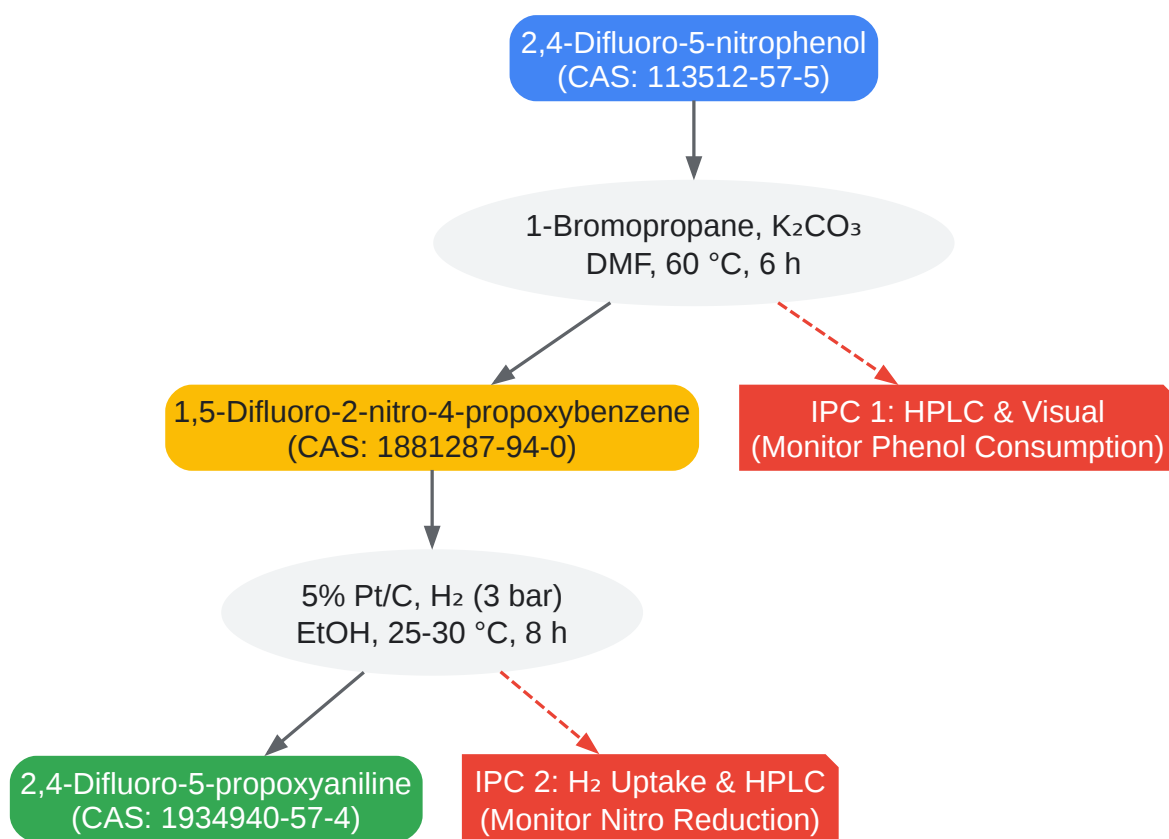
Synthesizing this compound at scale presents two primary chemical challenges: preventing unwanted nucleophilic aromatic substitution (S_NAr) during the alkylation phase, and avoiding hydrodefluorination (cleavage of the C–F bond) during the reduction phase[2]. This application note details a highly optimized, two-step synthetic route starting from 2,4-difluoro-5-nitrophenol, designed specifically for robust scale-up and high atom economy.

Mechanistic Rationale and Causality in Experimental Design

The synthesis proceeds via a two-step sequence: O-alkylation followed by nitro reduction. Every reagent and parameter has been selected based on strict mechanistic causality to ensure high yield and purity.

- **Step 1: Williamson Ether Synthesis (O-Alkylation):** The starting material, 2,4-difluoro-5-nitrophenol (CAS: 113512-57-5)[3], is reacted with 1-bromopropane. Potassium carbonate (K_2CO_3) is selected as the base over stronger bases like NaOH or KOH. Strong hydroxide bases risk displacing the highly activated fluorine atom para to the nitro group via $SNAr$. By utilizing a mild carbonate base in a polar aprotic solvent (DMF) and strictly capping the reaction temperature at 60 °C, the phenoxide selectively attacks the alkyl halide, yielding 1,5-difluoro-2-nitro-4-propoxybenzene (CAS: 1881287-94-0)[4] without degrading the fluorinated ring.
- **Step 2: Chemoselective Catalytic Hydrogenation:** Reducing the nitro group to an aniline in the presence of aromatic fluorines is notoriously prone to hydrodefluorination byproducts when using standard Palladium on Carbon (Pd/C)[2]. To mitigate this, 5% Platinum on Carbon (Pt/C) is utilized. Platinum exhibits significantly lower insertion rates into C–F bonds compared to Palladium[2]. Furthermore, the reaction is conducted under mild hydrogen pressure (3 bar) at ambient temperature (25–30 °C), ensuring the nitro group is rapidly reduced while leaving the fluoro-substituents completely intact.

Process Workflow and In-Process Controls



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Figure 1: Two-step synthetic workflow for **2,4-Difluoro-5-propoxyaniline** with IPC checkpoints.

Quantitative Process Parameters

The following table summarizes the critical process parameters (CPPs) and expected quantitative outcomes for the scale-up workflow.

Parameter	Step 1: O-Alkylation	Step 2: Nitro Reduction
Starting Material	2,4-Difluoro-5-nitrophenol	1,5-Difluoro-2-nitro-4-propoxybenzene
Reagents	1-Bromopropane (1.2 eq), K ₂ CO ₃ (1.5 eq)	H ₂ gas (Excess), 5% Pt/C (5 wt%)
Solvent	DMF (5 volumes)	Ethanol (10 volumes)
Temperature	60 °C (Strictly < 65 °C)	25–30 °C
Pressure	Atmospheric	3 bar (H ₂)
Reaction Time	6 hours	8 hours
Expected Yield	90–92%	94–96%
Target Purity (HPLC)	> 98.0%	> 99.0%
Critical Quality Attribute	Absence of SNAr di-propoxylated impurities	Absence of defluorinated impurities

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,5-Difluoro-2-nitro-4-propoxybenzene

This protocol is designed as a self-validating system. The consumption of the highly colored nitrophenoxide anion results in a distinct color shift, providing a visual cue of reaction progress alongside chromatographic validation.

- **Reactor Preparation:** Purge a jacketed glass reactor with N₂ for 15 minutes.
- **Substrate Charging:** Charge the reactor with 2,4-difluoro-5-nitrophenol (1.0 eq, 1.0 kg)^[3] and anhydrous N,N-Dimethylformamide (DMF) (5.0 L). Stir at 250 rpm until complete dissolution

is achieved.

- Base Addition: Add finely powdered K_2CO_3 (1.5 eq, 1.18 kg) in portions. Note: The solution will turn a deep, vibrant red/orange, indicating the formation of the nitrophenoxide anion.
- Alkylation: Dropwise add 1-bromopropane (1.2 eq, 0.84 kg) over 1 hour, maintaining the internal temperature below 30 °C to prevent exothermic runaway.
- Heating & IPC: Heat the reaction mixture to 60 °C. Maintain for 6 hours.
 - Self-Validation (IPC 1): The reaction validates its completion visually as the deep red color fades to a lighter yellow suspension. Confirm via HPLC (Target: < 1% starting phenol).
- Workup: Cool the reactor to 20 °C. Slowly quench by adding purified water (15.0 L). Extract the aqueous mixture with Methyl tert-butyl ether (MTBE) (3 x 5.0 L).
- Purification: Wash the combined organic layers with 5% aqueous LiCl (2 x 5.0 L) to remove residual DMF, followed by brine (5.0 L). Dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to afford 1,5-difluoro-2-nitro-4-propoxybenzene[4] as a yellow solid.

Protocol 2: Synthesis of 2,4-Difluoro-5-propoxyaniline

This hydrogenation protocol utilizes physical gas consumption as a real-time kinetic monitor, ensuring the system validates its own endpoint without requiring constant sampling.

- Autoclave Preparation: Ensure a stainless-steel pressure reactor (autoclave) is clean, dry, and pressure-tested. Purge with N_2 three times.
- Substrate Charging: Dissolve 1,5-difluoro-2-nitro-4-propoxybenzene (1.0 eq, 1.0 kg) in absolute ethanol (10.0 L) and transfer to the autoclave.
- Catalyst Addition: Carefully add 5% Pt/C (50 g, 5 wt% relative to substrate). Caution: Pt/C is pyrophoric. Ensure the reactor is under a blanket of N_2 during addition.
- Hydrogenation: Seal the autoclave. Purge the headspace with N_2 (3 cycles at 2 bar), followed by H_2 (3 cycles at 2 bar). Pressurize the reactor to 3 bar with H_2 .
- Reaction Monitoring: Initiate stirring at 500 rpm and maintain the temperature at 25–30 °C.

- Self-Validation (IPC 2): Monitor the mass flow controller or pressure gauge. The reaction is kinetically self-reporting; hydrogen uptake will be rapid initially and will strictly plateau when the nitro group is fully reduced. Total time is approximately 8 hours.
- Visual Cue: The solution transitions from yellow to colorless/pale yellow. Confirm completion via HPLC (< 0.5% intermediate).
- Filtration & Workup: Vent the H₂ gas and purge the reactor with N₂ (3 cycles). Filter the reaction mixture through a pad of Celite under a stream of N₂ to remove the catalyst. Wash the filter cake with ethanol (2.0 L).
- Isolation: Concentrate the filtrate under reduced pressure (40 °C, 50 mbar) to afford **2,4-Difluoro-5-propoxyaniline**[\[1\]](#) as a pale oil that may crystallize upon standing.

Analytical Validation

To guarantee the integrity of the final API building block, the following analytical validations are mandatory:

- HPLC (UV at 254 nm): Utilized to quantify the absence of the defluorinated byproduct (typically eluting slightly earlier than the product on a C18 reverse-phase column).
- ¹⁹F NMR: A critical orthogonal technique. The final product must show exactly two distinct fluorine environments (typically multiplets due to F-F and F-H coupling). The appearance of a third fluorine signal or integration mismatches instantly flags hydrodefluorination[\[5\]](#).
- GC-MS: Used to verify the exact mass of the product (m/z = 187.17) and screen for trace over-alkylation impurities from Step 1.

References

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